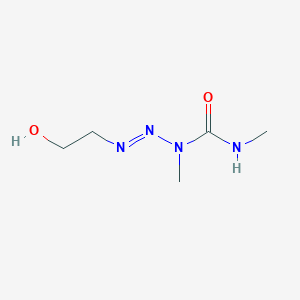










|
REACTION_CXSMILES
|
[F-].C([N+](CCCC)(CCCC)CCCC)CCC.[O:19]([CH2:27][CH2:28][N:29]=[N:30][N:31]([CH3:36])[C:32](=[O:35])[NH:33][CH3:34])[Si](C(C)(C)C)(C)C>O1CCCC1>[OH:19][CH2:27][CH2:28][N:29]=[N:30][N:31]([CH3:36])[C:32](=[O:35])[NH:33][CH3:34] |f:0.1|
|


|
Name
|
solution
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
1-(2-(tert-butyldimethylsiloxy)ethyl)-3-methyl-3-(N-methylcarbamoyl)triazene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O([Si](C)(C)C(C)(C)C)CCN=NN(C(NC)=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
with a rotary evaporator at 25° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the resultant solution was chromatographed on a column of 250 g of Silica Gel 60 (EM, neutral, 70-230 mesh)
|
|
Type
|
WASH
|
|
Details
|
The column was eluted with 5 L of ether
|
|
Type
|
CONCENTRATION
|
|
Details
|
The last 3 L of eluent were concentrated on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
the residue (6.7 g) recrystallized from methylene chloride-ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCN=NN(C(NC)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.24 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0265 mol | |
| YIELD: PERCENTYIELD | 27.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |